1-Allyl-7-benzyl-8-bromo-3-methyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
1-Allyl-7-benzyl-8-bromo-3-methyl-3,7-dihydro-purine-2,6-dione is a unique chemical compound with the molecular formula C16H15BrN4O2 and a molecular weight of 375.228 g/mol . This compound is part of the purine family, which is known for its significant biological and chemical properties. It is often used in early discovery research due to its rare and unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-7-benzyl-8-bromo-3-methyl-3,7-dihydro-purine-2,6-dione typically involves the bromination of a purine derivative followed by allylation and benzylation reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the reactions are carried out under controlled conditions to maintain the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
1-Allyl-7-benzyl-8-bromo-3-methyl-3,7-dihydro-purine-2,6-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Addition Reactions: The double bonds in the allyl group can participate in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Addition Reactions: Catalysts such as palladium on carbon (Pd/C) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation reactions can produce oxidized purine compounds .
Scientific Research Applications
1-Allyl-7-benzyl-8-bromo-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Allyl-7-benzyl-8-bromo-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with purine-related enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-8-bromo-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-Bromo-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- 1-Allyl-8-bromo-7-(4-chloro-benzyl)-3-methyl-3,7-dihydro-purine-2,6-dione
Uniqueness
1-Allyl-7-benzyl-8-bromo-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl and benzyl groups, along with the bromine atom, makes it a versatile compound for various chemical reactions and potential biological activities .
Properties
Molecular Formula |
C16H15BrN4O2 |
---|---|
Molecular Weight |
375.22 g/mol |
IUPAC Name |
7-benzyl-8-bromo-3-methyl-1-prop-2-enylpurine-2,6-dione |
InChI |
InChI=1S/C16H15BrN4O2/c1-3-9-20-14(22)12-13(19(2)16(20)23)18-15(17)21(12)10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3 |
InChI Key |
PKQJWRKAOCRZPY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=C)N(C(=N2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
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